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Compound of Interest

Compound Name: Japonilure

Cat. No.: B1672795

For Researchers, Scientists, and Drug Development Professionals

Introduction

Japonilure, chemically known as (R,Z)-5-(1-Decenyl)dihydro-2(3H)-furanone, is the sex
pheromone of the Japanese beetle (Popillia japonica), a significant agricultural pest. Its
analysis is crucial for pest management strategies, ecological studies, and the development of
synthetic pheromone lures. Gas chromatography-mass spectrometry (GC-MS) is the definitive
method for the identification and quantification of Japonilure due to its high sensitivity and
specificity. This document provides detailed application notes and protocols for the GC-MS
analysis of Japonilure.

Chemical Properties of Japonilure

A clear understanding of the chemical properties of Japonilure is fundamental for developing
an effective GC-MS analysis method.
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Property Value

Chemical Name (5R)-5-[(2)-dec-1-enylloxolan-2-one
Molecular Formula C14H2402

Molecular Weight 224.34 g/mol

A y-lactone with a ten-carbon unsaturated side
Structure )
chain.

Experimental Protocols
Sample Preparation

The choice of sample preparation technique depends on the sample matrix.
a) Extraction from Lures or Dispensers:

o Cut a small, representative portion of the lure or dispenser material.

e Place the portion into a 2 mL glass vial.

e Add 1 mL of high-purity hexane or dichloromethane.

» Vortex the vial for 1 minute to extract the Japonilure.

» Allow the solution to sit for at least 30 minutes.

o Transfer the supernatant to a new vial for GC-MS analysis.

b) Headspace Analysis of Emitting Sources: For the analysis of volatile emissions from lures or
biological samples, solid-phase microextraction (SPME) is recommended.

e Place the sample in a sealed headspace vial.

e Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample for
a defined period (e.g., 30-60 minutes) at a controlled temperature.

» Retract the fiber and introduce it into the GC inlet for thermal desorption.
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GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis of Japonilure.
Optimization may be required based on the specific instrument and analytical goals.

Parameter

Recommended Condition

Gas Chromatograph

Agilent 7890B GC or equivalent

Mass Spectrometer

Agilent 5977A MSD or equivalent

HP-5ms (30 m x 0.25 mm, 0.25 pm film

GC Column thickness) or equivalent non-polar capillary
column

Carrier Gas Helium at a constant flow rate of 1.0 mL/min

Inlet Temperature 250 °C

Injection Volume 1pL

Injection Mode

Splitless (with a 1-minute purge delay)

Oven Temperature Program

Initial temperature of 60 °C (hold for 2 minutes),
ramp at 10 °C/min to 280 °C (hold for 5 minutes)

MS Transfer Line Temp. 280 °C
lon Source Temperature 230 °C
Quadrupole Temperature 150 °C

lonization Mode

Electron lonization (El) at 70 eV

Mass Scan Range

m/z 40-400

Data Presentation
Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of
Japonilure.
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Parameter Value Reference
Molecular lon (M+) m/z 224 Calculated
Base Peak m/z 111 [1]

Mass Spectral Fragmentation of Japonilure

The mass spectrum of Japonilure is characterized by specific fragmentation patterns. The
base peak at m/z 111 is a key diagnostic ion for y-lactones with a double bond adjacent to the
ring.[1]

mlz Relative Abundance (%) Proposed Fragment
224 Low M]*

111 100 [C7H110]*

97 Moderate [CeHoO]*

83 Moderate [CsH70]*

69 Moderate [CaHsO]*

55 High [CaH7]*

41 High [CsHs]*

Note: The relative abundances are representative and may vary slightly between instruments.

Kovats Retention Index

The Kovats retention index (RI) is a standardized measure of a compound's retention time,
which aids in its identification. The experimental determination of the Kovats RI for Japonilure
on a non-polar column (e.g., DB-5 or HP-5ms) is recommended for positive identification.

Protocol for Kovats Retention Index Determination:

e Prepare a homologous series of n-alkanes (e.g., C8-C20).
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e Analyze the n-alkane mixture using the same GC conditions as for the Japonilure sample.
¢ Analyze the Japonilure sample under the same conditions.
o Calculate the Kovats RI using the following formula:

RI =100n + 100 * [(log t'R(X) - log t'R(n)) / (log t'R(N) - log t'R(n))]

Where:

o n = carbon number of the n-alkane eluting before the analyte

o N = carbon number of the n-alkane eluting after the analyte

o t'R = adjusted retention time (retention time of the compound minus the retention time of
an unretained compound like methane)

Mandatory Visualizations
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Caption: Experimental workflow for the GC-MS analysis of Japonilure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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